

# Application Notes and Protocols for the Analysis of N-nitroso-Ritalinic Acid

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## Compound of Interest

Compound Name: *N-nitroso-Ritalinic Acid*

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## Introduction

**N-nitroso-ritalinic acid** (N-NRA) is a potential impurity of significant concern in pharmaceutical products containing methylphenidate or its precursors, arising from the nitrosation of ritalinic acid.[1] Due to the classification of many N-nitrosamines as probable human carcinogens, regulatory bodies worldwide mandate strict control and monitoring of these impurities at trace levels.[2] The analysis of N-NRA presents a challenge due to its polarity and the need for highly sensitive detection methods to meet stringent acceptable intake (AI) limits.

This document provides detailed application notes and protocols for three common analytical approaches for **N-nitroso-ritalinic acid**: silylation followed by Gas Chromatography-Mass Spectrometry (GC-MS), esterification followed by GC-MS, and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## Analytical Strategies for N-nitroso-Ritalinic Acid

The carboxylic acid functional group in **N-nitroso-ritalinic acid** makes it non-volatile, necessitating derivatization for GC-MS analysis.[3] Derivatization chemically modifies the analyte to increase its volatility and thermal stability. Alternatively, LC-MS/MS can be employed for the direct analysis of N-NRA without the need for derivatization, offering high sensitivity and specificity.[4][5]

## Silylation for GC-MS Analysis

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogen atoms, such as carboxylic acids.[6] The active hydrogen is replaced by a non-polar trimethylsilyl (TMS) group, rendering the molecule more volatile and suitable for GC analysis.[7]

### Experimental Protocol: Silylation of **N-nitroso-Ritalinic Acid**

#### 1. Materials and Reagents:

- **N-nitroso-Ritalinic Acid** reference standard
- Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Solvent: Anhydrous pyridine or acetonitrile
- Internal Standard (IS): (Optional, e.g., deuterated N-nitrosamine)
- Anhydrous sodium sulfate
- GC vials with inserts

#### 2. Sample Preparation:

- Accurately weigh 1.0 mg of the **N-nitroso-Ritalinic Acid** reference standard and dissolve in 1.0 mL of anhydrous pyridine to prepare a 1 mg/mL stock solution.
- For drug product analysis, a suitable extraction procedure must be developed to isolate N-NRA from the matrix. The final extract should be evaporated to dryness under a gentle stream of nitrogen.
- To the dried extract or a 100 µL aliquot of the stock solution in a GC vial, add the internal standard solution.
- Add 100 µL of BSTFA + 1% TMCS.[7]
- Cap the vial tightly and vortex for 30 seconds.

- Heat the vial at 70°C for 60 minutes in a heating block or oven.
- Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

### 3. GC-MS Conditions (Illustrative):

- GC System: Agilent 8890 GC or equivalent
- Column: HP-5MS (30 m x 0.25 mm, 0.25  $\mu$ m) or equivalent
- Injector Temperature: 280°C
- Injection Mode: Splitless
- Oven Program:
  - Initial temperature: 100°C, hold for 1 min
  - Ramp: 15°C/min to 280°C, hold for 5 min
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- MS System: Agilent 5977B MSD or equivalent
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Acquisition Mode: Selected Ion Monitoring (SIM) or full scan

### Workflow for Silylation of **N-nitroso-Ritalinic Acid**



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### Silylation Workflow for N-NRA Analysis

## Esterification for GC-MS Analysis

Esterification converts the carboxylic acid group of N-NRA into an ester, typically a methyl ester, which is more volatile and less polar.[8] This can be achieved using an alcohol in the presence of an acid catalyst.[9]

### Experimental Protocol: Esterification of **N-nitroso-Ritalinic Acid**

#### 1. Materials and Reagents:

- **N-nitroso-Ritalinic Acid** reference standard
- Esterification reagent: 1.25 M HCl in Methanol (prepared by cautiously adding acetyl chloride to anhydrous methanol) or Boron Trifluoride-Methanol (BF<sub>3</sub>-Methanol) solution (14% w/v)[8]
- Extraction Solvent: Hexane or Dichloromethane
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- GC vials with inserts

#### 2. Sample Preparation:

- Prepare a stock solution of **N-nitroso-Ritalinic Acid** as described in the silylation protocol. Use a solvent compatible with the subsequent steps (e.g., methanol).
- For drug products, use a suitable extraction method. The final extract should be dried and reconstituted in a small volume of methanol.
- To 100 µL of the methanolic sample solution in a reaction vial, add 200 µL of 1.25 M HCl in Methanol.

- Cap the vial tightly and heat at 60°C for 30 minutes.
- Cool the reaction mixture to room temperature.
- Neutralize the reaction by adding 1 mL of saturated sodium bicarbonate solution.
- Extract the methyl ester derivative by adding 1 mL of hexane and vortexing for 1 minute.
- Allow the layers to separate and transfer the upper organic layer to a clean vial.
- Wash the organic layer with 1 mL of saturated sodium chloride solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Transfer the dried extract to a GC vial for analysis.

### 3. GC-MS Conditions:

- The GC-MS conditions can be similar to those described for the silylation method, with potential optimization of the temperature program based on the retention time of the **N-nitroso-ritalinic acid** methyl ester.

### Workflow for Esterification of **N-nitroso-Ritalinic Acid**



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### Esterification Workflow for N-NRA Analysis

## Direct Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the direct analysis of N-nitrosamines in pharmaceutical matrices without derivatization.[10] It offers high sensitivity and selectivity, which are crucial for detecting trace-level impurities.[11]

### Experimental Protocol: LC-MS/MS Analysis of **N-nitroso-Ritalinic Acid**

### 1. Materials and Reagents:

- **N-nitroso-Ritalinic Acid** reference standard
- LC-MS grade Methanol
- LC-MS grade Acetonitrile
- LC-MS grade Water
- LC-MS grade Formic Acid
- Internal Standard (IS): (e.g., **N-nitroso-Ritalinic Acid-d5**)

### 2. Sample Preparation:

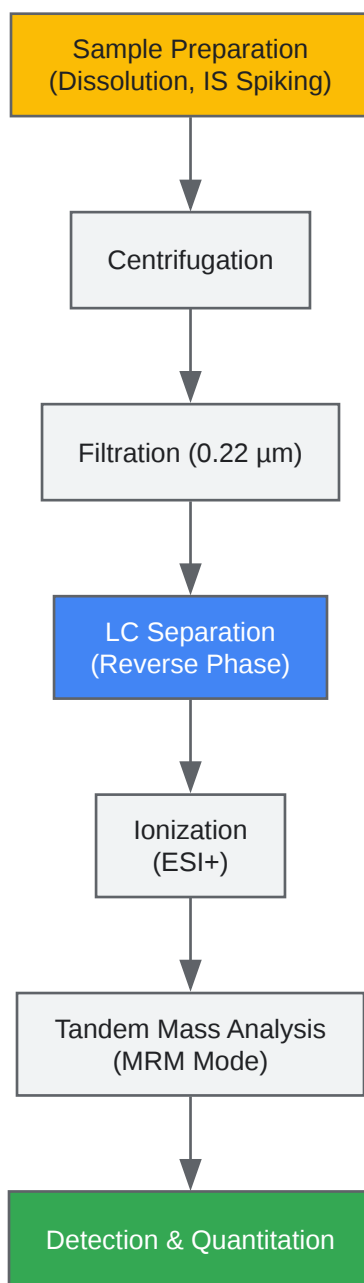
- Accurately weigh the drug substance or a crushed tablet powder and dissolve in a suitable diluent (e.g., 50:50 Methanol:Water) to achieve a target concentration.
- Add the internal standard solution.
- Vortex and/or sonicate to ensure complete dissolution of the analyte.
- Centrifuge the sample to pellet any insoluble excipients.
- Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

### 3. LC-MS/MS Conditions (Illustrative):

- LC System: Waters ACQUITY UPLC I-Class or equivalent
- Column: ACE C18-AR (150 x 4.6 mm, 3 µm) or equivalent
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Methanol
- Flow Rate: 0.5 mL/min

- Gradient:
  - 0-2 min: 10% B
  - 2-10 min: ramp to 95% B
  - 10-12 min: hold at 95% B
  - 12.1-15 min: return to 10% B and equilibrate
- Injection Volume: 10  $\mu$ L
- Column Temperature: 40°C
- MS System: Sciex Triple Quad 6500+ or equivalent
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Source Conditions: Optimized for N-NRA (e.g., Curtain Gas, IonSpray Voltage, Temperature)
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
  - Precursor Ion (Q1):  $[M+H]^+$  for N-NRA ( $m/z$  249.1)
  - Product Ions (Q3): Optimize by infusing a standard solution (e.g., monitor 2-3 transitions for quantification and confirmation)

Logical Workflow for LC-MS/MS Analysis



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### LC-MS/MS Workflow for N-NRA Analysis

## Data Presentation

The choice of analytical method depends on the required sensitivity, available instrumentation, and the complexity of the sample matrix. Below is a summary of typical quantitative performance data for N-nitrosamine analysis. Note that values for **N-nitroso-Ritalinic Acid**

must be determined through method validation. The data presented are representative values for other nitrosamines.[12]

Parameter	Silylation-GC-MS	Esterification-GC-MS	Direct LC-MS/MS
Limit of Detection (LOD)	0.1 - 1.0 ng/mL	0.1 - 1.0 ng/mL	0.05 - 0.5 ng/mL[12]
Limit of Quantification (LOQ)	0.5 - 2.5 ng/mL	0.5 - 2.5 ng/mL	0.1 - 1.0 ng/mL[12]
Linearity ( $r^2$ )	> 0.99	> 0.99	> 0.995
Accuracy/Recovery	80 - 120%	80 - 120%	85 - 115%
Precision (%RSD)	< 15%	< 15%	< 10%
Throughput	Moderate	Moderate	High
Selectivity	Good-High	Good-High	Very High

## Conclusion

The analysis of **N-nitroso-Ritalinic Acid** requires sensitive and selective analytical methods. Derivatization via silylation or esterification enables the use of GC-MS, a widely available technique. However, direct analysis by LC-MS/MS is often preferred due to its higher sensitivity, specificity, and simpler sample preparation, making it the benchmark for trace-level nitrosamine quantification in the pharmaceutical industry. The choice of method should be based on a risk assessment and validated to be fit for its intended purpose.

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